6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound features a unique structure that incorporates a cyclopropyl group, a pyrimidine moiety, and an azetidine ring, which contribute to its potential biological activity. It is primarily studied for its pharmacological properties and potential therapeutic applications.
This compound can be classified as a dihydropyrimidinone derivative. Dihydropyrimidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structural components of 6-cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 6-cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves several key steps:
The molecular formula for 6-cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is .
Key structural features include:
Property | Value |
---|---|
Molecular Weight | 286.33 g/mol |
IUPAC Name | 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one |
InChI | InChI=1S/C15H18N4O2 |
Canonical SMILES | C1CC(C1)C(=O)N=C(N)C(=O)C2=NC(=N2)C(=O)N(C)C(=O)N=C(N)C=N(C)C(C=C)=C |
6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one can participate in various chemical reactions:
The mechanism of action for 6-cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yla)mido]azetidin -1 - yl}ethyl)-3,4-dihydropyrimidin - 4 - one involves:
These mechanisms suggest its potential use in therapeutic contexts where modulation of enzyme activity or receptor signaling is beneficial.
The physical properties of 6-cyclopropyl - 3 - (2 - oxo - 2 - { 3 - [( pyrimidin - 4 - yl ) amino ] azetidin - 1 - yl } ethyl ) - 3 , 4 - dihydropyrimidin - 4 - one include:
Property | Value |
---|---|
Solubility | Soluble in DMSO |
Melting Point | Moderate (exact value varies) |
The applications of 6-cyclopropyl - 3 - (2 - oxo - 2 - { 3 - [( pyrimidin - 4 - yl ) amino ] azetidin - 1 - yl } ethyl ) - 3 , 4 - dihydropyrimidin - 4 - one are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: